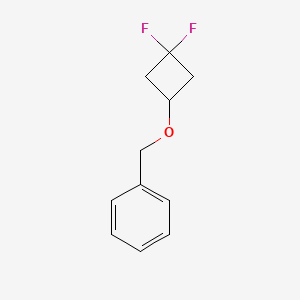

((3,3-Difluorocyclobutoxy)methyl)benzene

Description

Properties

IUPAC Name |

(3,3-difluorocyclobutyl)oxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O/c12-11(13)6-10(7-11)14-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAMVCMFMKPHCPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of ((3,3-Difluorocyclobutoxy)methyl)benzene

Abstract

This guide provides an in-depth, scientifically-grounded overview of a robust and efficient synthetic pathway to ((3,3-Difluorocyclobutoxy)methyl)benzene. This molecule is a valuable building block for drug discovery and materials science, primarily due to the incorporation of the 3,3-difluorocyclobutane moiety—a motif known to enhance metabolic stability, modulate lipophilicity, and influence conformation. The presented synthesis is a convergent strategy, beginning with the preparation of two key intermediates: 3,3-difluorocyclobutanol and ((bromomethyl)benzene). The core of the strategy culminates in a Williamson ether synthesis to couple these fragments. This document details the mechanistic rationale behind each synthetic step, provides validated, step-by-step experimental protocols, and explores alternative methodologies such as phase transfer catalysis to enhance safety, scalability, and efficiency. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and process development.

Introduction: The Strategic Value of the 3,3-Difluorocyclobutane Motif

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. Fluorinated functional groups can profoundly alter a molecule's physicochemical properties, including pKa, lipophilicity, and metabolic stability. The gem-difluoroalkane group, in particular, serves as a non-hydrolyzable isostere for a carbonyl or hydrated carbonyl group, while the difluorocyclobutane ring acts as a unique bioisostere for other cyclic systems, offering a distinct conformational profile.[1][2] Difluorocyclobutanes are an emerging motif that combines polarity with lipophilicity, making them attractive for modulating drug-target interactions and improving pharmacokinetic profiles.[1]

The target molecule, this compound, provides a scaffold that links this valuable fluorinated aliphatic ring to an aromatic system via a stable ether linkage. This guide outlines a logical and efficient synthetic approach based on the retrosynthetic analysis shown below. The primary disconnection is the ether bond, pointing to the Williamson ether synthesis as the key bond-forming reaction.[3] This strategy relies on the preparation of two readily accessible precursors: 3,3-difluorocyclobutanol and an appropriate benzyl halide.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Precursor 1: 3,3-Difluorocyclobutanol

The preparation of 3,3-difluorocyclobutanol is efficiently achieved in a two-step sequence starting from the commercially available cyclobutanone. This pathway involves a deoxyfluorination followed by a carbonyl reduction.

Step 1: Deoxyfluorination of Cyclobutanone to 3,3-Difluorocyclobutanone

The direct conversion of a ketone to a gem-difluoroalkane is a powerful transformation. Deoxyfluorination reagents are employed for this purpose. While several options exist, reagents like diethylaminosulfur trifluoride (DAST) or its more stable analogues (e.g., Deoxofluor) are commonly utilized in laboratory settings.[2][4]

Causality of Experimental Choice: DAST is a potent nucleophilic fluorinating agent that reacts with the ketone to form a difluorinated product. The reaction proceeds through an intermediate that eliminates sulfur dioxide.[4] It is crucial to perform this reaction under anhydrous conditions, as DAST reacts violently with water. Due to its thermal instability, reactions are typically conducted at or below room temperature.

Caption: Workflow for the synthesis of 3,3-difluorocyclobutanol.

Step 2: Reduction of 3,3-Difluorocyclobutanone

The resulting 3,3-difluorocyclobutanone is a stable intermediate that can be purified before proceeding.[5] The subsequent reduction of the ketone to the corresponding secondary alcohol is a standard transformation.

Causality of Experimental Choice: Sodium borohydride (NaBH₄) is the reagent of choice for this reduction. It is a mild and selective reducing agent for aldehydes and ketones, known for its high yields and operational simplicity.[6] Unlike stronger reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ can be used in protic solvents like methanol or ethanol, and its workup is significantly safer and simpler.

Experimental Protocol: 3,3-Difluorocyclobutanol

A. Deoxyfluorination:

-

To a stirred solution of cyclobutanone (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq).

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by GC-MS or TLC.

-

Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude 3,3-difluorocyclobutanone via column chromatography on silica gel.

B. Reduction:

-

Dissolve the purified 3,3-difluorocyclobutanone (1.0 eq) in methanol at 0 °C.

-

Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours.

-

Quench the reaction by the slow addition of acetone, followed by water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 3,3-difluorocyclobutanol, which can often be used without further purification.[7]

| Step | Reagent | Molar Equiv. | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| A | Cyclobutanone | 1.0 | DCM | 0 to RT | 12-16 | 70-85 |

| DAST | 1.2 | |||||

| B | 3,3-Difluorocyclobutanone | 1.0 | Methanol | 0 to RT | 1-2 | 90-98 |

| NaBH₄ | 1.5 |

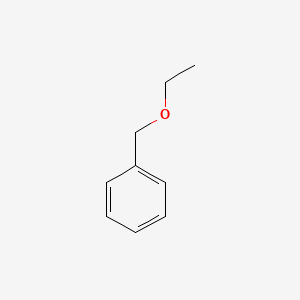

Synthesis of Key Precursor 2: ((Bromomethyl)benzene)

((Bromomethyl)benzene), commonly known as benzyl bromide, is the electrophilic partner in the planned ether synthesis. It is prepared via the radical bromination of toluene.

Mechanistic Rationale: Free Radical Halogenation

This reaction proceeds via a free radical chain mechanism. N-Bromosuccinimide (NBS) is used as a source of bromine radicals, and a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), is required to start the chain reaction.[8]

Causality of Experimental Choice: NBS is preferred over elemental bromine (Br₂) for benzylic bromination because it maintains a low, constant concentration of Br₂ in the reaction mixture, which suppresses competing electrophilic aromatic substitution on the benzene ring. The reaction is typically performed in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane under reflux to facilitate radical formation.[8]

Caption: Workflow for the synthesis of ((bromomethyl)benzene).

Experimental Protocol: ((Bromomethyl)benzene)

-

Combine toluene (1.0 eq), N-bromosuccinimide (NBS) (1.05 eq), and benzoyl peroxide (BPO) (0.02 eq) in a round-bottom flask containing carbon tetrachloride (CCl₄).

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 77 °C) using a heating mantle. The use of a floodlight to irradiate the flask can also initiate the reaction.

-

Maintain reflux for 4-6 hours. The reaction is complete when the dense succinimide byproduct floats on the surface of the solvent.

-

Cool the mixture to room temperature, then cool further in an ice bath to precipitate all of the succinimide.

-

Filter the mixture to remove the solid succinimide and wash the solid with a small amount of cold CCl₄.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The resulting crude benzyl bromide can be purified by vacuum distillation to yield a clear, lachrymatory liquid.

| Reagent | Molar Equiv. | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| Toluene | 1.0 | CCl₄ | 77 (Reflux) | 4-6 | 80-90 |

| NBS | 1.05 | ||||

| BPO | 0.02 |

Final Convergent Step: Williamson Ether Synthesis

The Williamson ether synthesis is a reliable and versatile method for forming ethers. It involves the Sₙ2 reaction between an alkoxide and a primary alkyl halide.[3][9] In this case, the 3,3-difluorocyclobutoxide anion will act as the nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide.[9]

Protocol A: Classical Synthesis using a Strong Base

This traditional approach requires strictly anhydrous conditions to prevent quenching of the strong base and the highly reactive alkoxide.

Causality of Experimental Choice: Sodium hydride (NaH) is a powerful, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide and hydrogen gas.[9] Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal, as they effectively solvate the cation (Na⁺) without hydrogen-bonding to the nucleophilic alkoxide, thereby maximizing its reactivity.[3]

Caption: General workflow of the final etherification step.

Experimental Protocol (Protocol A):

-

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF under a nitrogen atmosphere, add a solution of 3,3-difluorocyclobutanol (1.0 eq) in anhydrous DMF dropwise at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

-

Cool the mixture back to 0 °C and add a solution of benzyl bromide (1.1 eq) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and quench by the slow addition of water.

-

Extract the product with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with water (2x) and brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol B: Phase Transfer Catalysis (PTC) Approach

This modern alternative offers significant operational advantages, including milder conditions, the avoidance of hazardous reagents like NaH, and no requirement for strictly anhydrous solvents.[3][10]

Causality of Experimental Choice: A phase transfer catalyst, such as tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate, facilitates the reaction between reactants located in different phases (aqueous and organic).[10] A concentrated aqueous solution of sodium hydroxide (NaOH) deprotonates the alcohol in the aqueous phase. The catalyst then transports the alkoxide anion into the organic phase (where the benzyl bromide is dissolved) as a lipophilic ion pair. This allows the Sₙ2 reaction to proceed efficiently at the interface or in the organic phase.[11]

Experimental Protocol (Protocol B):

-

In a round-bottom flask, combine 3,3-difluorocyclobutanol (1.0 eq), benzyl bromide (1.1 eq), and tetrabutylammonium bromide (TBAB) (0.05 eq) in toluene.

-

Add a 50% (w/w) aqueous solution of sodium hydroxide (NaOH) (3.0 eq).

-

Stir the two-phase mixture vigorously at 60-70 °C for 4-8 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and add water to dissolve the salts.

-

Separate the organic layer, and extract the aqueous layer with toluene or ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Comparison of Etherification Protocols

| Parameter | Protocol A (Classical) | Protocol B (PTC) |

| Base | Sodium Hydride (NaH) | Sodium Hydroxide (NaOH) |

| Solvent | Anhydrous DMF/THF | Toluene / H₂O (Biphasic) |

| Safety | Requires handling of pyrophoric NaH; H₂ evolution | Avoids hazardous reagents; operationally simpler |

| Conditions | Strictly anhydrous | Tolerant to water |

| Catalyst | None | Tetrabutylammonium Bromide (TBAB) |

| Temp. (°C) | 0 to 60 | 60-70 |

| Typical Yield (%) | 75-90 | 80-95 |

Conclusion

This guide has detailed a reliable and efficient convergent synthesis for this compound. The strategy hinges on the robust and well-documented Williamson ether synthesis, coupling two key precursors—3,3-difluorocyclobutanol and benzyl bromide—which are themselves accessible through straightforward, high-yielding reactions. By presenting both a classical strong-base method and a modern phase transfer catalysis approach, this document provides researchers with validated options to suit different laboratory constraints and safety requirements. The PTC method, in particular, represents a greener and more scalable alternative for the synthesis of this valuable fluorinated building block, paving the way for its broader application in drug discovery and materials science.

References

- Google Patents. (n.d.). 3, 3-difluorocyclobutylamine hydrochloride intermediate and synthetic method thereof, and 3...

-

The Journal of Organic Chemistry. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. ACS Publications. Retrieved from [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. Retrieved from [Link]

- Google Patents. (n.d.). Production of bis(bromomethyl) aromatic hydrocarbon.

-

Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

-

ACS Publications. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education. Retrieved from [Link]

-

Semantic Scholar. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16, 3251-3254. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 3,3-difluorocyclobutanone | 1273564-99-0 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. 3,3-DIFLUOROCYCLOBUTANOL | 637031-88-0 [chemicalbook.com]

- 8. 1,3,5-Tris(bromomethyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Chemical Properties of ((3,3-Difluorocyclobutoxy)methyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical properties, synthesis, and characterization of ((3,3-Difluorocyclobutoxy)methyl)benzene. By synthesizing established chemical principles with insights into its application in medicinal chemistry, this document serves as a critical resource for researchers engaged in the design and development of novel therapeutics.

Introduction: The Strategic Importance of the gem-Difluoro-cyclobutane Moiety in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy for modulating key physicochemical and pharmacokinetic properties. The gem-difluorocyclobutane motif, a key structural feature of this compound, has emerged as a particularly valuable bioisostere for various functional groups. Its incorporation can lead to enhanced metabolic stability, increased lipophilicity, and favorable alterations in pKa, all of which are critical parameters in drug design.[1][2][3][4] The rigid four-membered ring system also introduces a defined conformational constraint, which can be advantageous for optimizing ligand-receptor interactions. This guide focuses on this compound as a representative building block, providing a deep dive into its chemical characteristics to empower its effective utilization in medicinal chemistry programs.

Physicochemical Properties

The physicochemical properties of this compound are central to its behavior in both chemical reactions and biological systems. While experimentally determined values for this specific compound are not widely published, the following table summarizes its key predicted and known properties, drawing from available data for the compound and closely related analogs.

| Property | Value/Information | Source |

| CAS Number | 637031-86-8 | [5] |

| Molecular Formula | C₁₁H₁₂F₂O | [5] |

| Molecular Weight | 198.21 g/mol | [5] |

| Boiling Point | 236.0 ± 40.0 °C (Predicted) | [6] |

| Density | 1.15 ± 0.1 g/cm³ (Predicted) | [6] |

| Appearance | Colorless liquid (Expected) | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). Limited solubility in water is anticipated. | - |

The presence of the two fluorine atoms significantly influences the molecule's polarity and lipophilicity. The electron-withdrawing nature of fluorine can impact the reactivity of the adjacent ether linkage and the benzylic methylene group.

Synthesis and Purification

A robust and scalable synthesis is paramount for the utility of any chemical building block. Based on established methods for the preparation of benzyl ethers, a plausible and efficient synthesis of this compound is the Williamson ether synthesis.[7][8]

Proposed Synthetic Workflow

The synthesis involves the reaction of 3,3-difluorocyclobutanol with a benzyl halide under basic conditions.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

3,3-Difluorocyclobutanol

-

Benzyl bromide

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (HPLC grade)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

-

Alcohol Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 3,3-difluorocyclobutanol (1.0 equivalent) in anhydrous THF to the flask.

-

Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the sodium alkoxide.

-

Benzyl Halide Addition: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Spectroscopic Characterization

Unambiguous characterization is essential for confirming the structure and purity of the synthesized compound. The following sections detail the expected spectroscopic data based on the analysis of structurally similar compounds.[9][10][11][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Caption: Predicted NMR correlations for this compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, and cyclobutyl protons. The aromatic protons of the benzene ring should appear as a multiplet in the region of δ 7.2-7.4 ppm. The benzylic methylene protons are anticipated to be a singlet around δ 4.5 ppm. The cyclobutyl protons will present as complex multiplets, with the proton alpha to the ether oxygen appearing further downfield (δ ~4.0-4.2 ppm) compared to the protons beta to the oxygen (δ ~2.4-2.8 ppm).

-

¹³C NMR: The carbon NMR will provide key information about the carbon skeleton. The aromatic carbons will resonate in the typical δ 127-138 ppm range. The benzylic carbon is expected around δ 70-72 ppm. The carbon of the cyclobutane ring attached to the oxygen should appear in a similar region (δ ~70-75 ppm). A characteristic feature will be the signal for the gem-difluorinated carbon, which is expected to be a triplet (due to C-F coupling) in the downfield region of δ 115-125 ppm. The other cyclobutyl carbons are predicted to be triplets (due to C-F coupling) around δ 30-35 ppm.

-

¹⁹F NMR: The fluorine NMR spectrum will show a signal for the two equivalent fluorine atoms. Depending on the coupling with the cyclobutyl protons, this could be a singlet or a more complex multiplet.[14][15]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 198. Under electron ionization (EI), characteristic fragmentation patterns would include the loss of the benzyl group to give a fragment at m/z 91 (the tropylium ion), and cleavage of the cyclobutyl ring.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected peaks include C-H stretching for the aromatic and aliphatic protons (~2850-3100 cm⁻¹), C=C stretching for the aromatic ring (~1450-1600 cm⁻¹), a strong C-O-C stretching band for the ether linkage (~1100 cm⁻¹), and strong C-F stretching bands for the difluorocyclobutane moiety (~1000-1200 cm⁻¹).

Reactivity and Stability

The gem-difluorocyclobutane unit is known for its high chemical stability, which is a desirable trait for a scaffold in drug discovery.[16] The molecule is expected to be stable under a range of conditions, including acidic and basic media, and in the presence of common nucleophiles.

The primary sites of reactivity are the benzylic C-H bonds, which could be susceptible to oxidation under harsh conditions, and the ether linkage, which could be cleaved under strongly acidic conditions (e.g., with HBr or HI). The benzene ring can undergo electrophilic aromatic substitution, with the benzyloxymethyl group acting as an ortho-, para-director.

Safety and Handling

As a prudent laboratory practice, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Based on data for similar compounds, it may cause skin and eye irritation.[6]

Conclusion

This compound is a valuable building block for medicinal chemistry, offering the benefits of the chemically stable and conformationally defined gem-difluorocyclobutane moiety. This guide provides a foundational understanding of its chemical properties, a plausible and detailed synthetic protocol, and a comprehensive overview of its expected spectroscopic characteristics. This information is intended to facilitate its application in the design and synthesis of next-generation therapeutics.

References

- Mykhailiuk, P. K. (2015). Fluorinated Saturated Rings as Promising Scaffolds for Medicinal Chemistry. Journal of Medicinal Chemistry, 58(16), 6347–6363.

- A Comprehensive Scientific Review on Fluorinated Ethers in Energy, Pharmaceuticals, and Materials. (n.d.). Organofluorine / Alfa Chemistry.

- Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. (2022). ChemRxiv.

- Mykhailiuk, P. K. (2022). Synthesis and Physicochemical Properties of Functionalized cis–2‐((Fluoro)Alkyl)Cyclobutanes. ChemPlusChem, 87(9), e202200150.

- Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. (2022). PubMed.

- 13C ; DEPT135 ; HSQC) and HRMS spectra. (n.d.).

- Fluorocyclobutane‐containing pharmaceuticals and drug candidates. (n.d.).

- Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. (2022). Fine Chemical Engineering.

- Preparation method of benzyl aryl ether. (n.d.).

- c6cy02413k1.pdf. (n.d.). The Royal Society of Chemistry.

- This compound. (n.d.).

- This compound | 637031-86-8. (n.d.). ChemicalBook.

- ANALYTICAL METHODS. (n.d.).

- 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0003119). (n.d.).

- Fluorinated Esters: Synthesis and Identific

- BENZYL BUTYL ETHER(588-67-0) 13C NMR spectrum. (n.d.). ChemicalBook.

- 1H NMR Spectrum (1D, 500 MHz, CD3OD, experimental) (HMDB0003119). (n.d.).

- Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. (2015). The Journal of Organic Chemistry.

- Process for the preparation of benzyl-ethers. (n.d.).

- WO 2006/135640 A2. (n.d.). Googleapis.com.

- Fluorinated benzene manufacturing process. (n.d.).

- Synthesis and Properties of Fluorinated Ethers with Fluorobenzene Rings. (1998). Inorganic Chemistry.

- Methods of Analysis for Fluorine. (1970). OUCI.

- BENZYL ETHYL ETHER(539-30-0) 13C NMR spectrum. (n.d.). ChemicalBook.

- BENZYL BUTYL ETHER(588-67-0) 1H NMR spectrum. (n.d.). ChemicalBook.

- Benzyl ether(103-50-4) 1H NMR spectrum. (n.d.). ChemicalBook.

- Benzyl ether(103-50-4) 13C NMR spectrum. (n.d.). ChemicalBook.

- Production of tri-methyl benzene derivatives. (n.d.).

- Benzyl Ethers. (n.d.). Organic Chemistry Portal.

- New Method for the Synthesis of Benzyl Alkyl Ethers Mediated by FeSO4. (2015).

- Aerobic conversion of benzylic sp3 C–H in diphenylmethanes and benzyl ethers to C [[double bond, length as m-dash]] O bonds under catalyst-, additive- and light-free conditions. (2018). Organic Chemistry Frontiers.

- NEW PROCESS FOR THE MANUFACTURE OF FLUOROARYL COMPOUNDS AND DERIVATIVES. (n.d.).

- Process for the preparation of difluorobenzenes. (n.d.).

- Showing Compound Benzyl butyl ether (FDB003368). (n.d.). FooDB.

- The 4-(tert-butyldiphenylsiloxy)

- A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges. (2017). PMC - NIH.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Benzyl Ethers [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. BENZYL BUTYL ETHER(588-67-0) 13C NMR [m.chemicalbook.com]

- 10. BENZYL ETHYL ETHER(539-30-0) 13C NMR spectrum [chemicalbook.com]

- 11. BENZYL BUTYL ETHER(588-67-0) 1H NMR [m.chemicalbook.com]

- 12. Benzyl ether(103-50-4) 1H NMR spectrum [chemicalbook.com]

- 13. Benzyl ether(103-50-4) 13C NMR spectrum [chemicalbook.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. CN113072436A - Preparation method of benzyl aryl ether - Google Patents [patents.google.com]

- 16. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to ((3,3-Difluorocyclobutoxy)methyl)benzene: Synthesis, Properties, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and modulated lipophilicity, offer a powerful toolkit for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. Among the various fluorinated motifs, gem-difluoroalicyclic structures have garnered significant attention. This technical guide provides a comprehensive overview of a key building block in this class: ((3,3-Difluorocyclobutoxy)methyl)benzene. We will delve into its precise chemical identity, a detailed synthetic protocol, its physicochemical characteristics, and its emerging role as a valuable scaffold in drug discovery, particularly in the design of next-generation kinase inhibitors.

IUPAC Nomenclature and Molecular Structure

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The compound with the common name this compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as 1-(Benzyloxymethyl)-3,3-difluorocyclobutane .

Its molecular structure consists of a central 3,3-difluorocyclobutane ring linked via an ether oxygen to a methyl group, which is in turn attached to a benzene ring.

Molecular Formula: C₁₁H₁₂F₂O[1]

CAS Number: 637031-86-8[2]

The presence of the gem-difluoro group on the cyclobutane ring introduces a significant conformational bias and alters the electronic properties of the adjacent atoms, making it a fascinating and useful moiety for molecular design.

Synthesis of 1-(Benzyloxymethyl)-3,3-difluorocyclobutane

The most logical and efficient synthetic route to 1-(Benzyloxymethyl)-3,3-difluorocyclobutane is the Williamson ether synthesis. This venerable yet highly reliable reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the alkoxide of 3,3-difluorocyclobutanol reacts with benzyl bromide to form the desired ether.

Synthesis of the Precursor: 3,3-Difluorocyclobutanol

The synthesis of the key precursor, 3,3-difluorocyclobutanol, can be achieved from commercially available starting materials. A common approach involves the fluorination of a suitable cyclobutanone derivative.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines a robust and scalable procedure for the synthesis of 1-(Benzyloxymethyl)-3,3-difluorocyclobutane.

Materials:

-

3,3-Difluorocyclobutanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Benzyl bromide

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF. The flask is cooled to 0 °C in an ice bath.

-

Formation of the Alkoxide: A solution of 3,3-difluorocyclobutanol (1.0 equivalent) in anhydrous DMF is added dropwise to the stirred suspension of NaH over 15-20 minutes. The reaction mixture is stirred at 0 °C for an additional 30 minutes, during which hydrogen gas evolution is observed.

-

Addition of Benzyl Bromide: Benzyl bromide (1.1 equivalents) is added dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The mixture is then partitioned between diethyl ether and water. The aqueous layer is extracted twice more with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Chromatography: The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure 1-(Benzyloxymethyl)-3,3-difluorocyclobutane as a colorless oil.

Causality Behind Experimental Choices:

-

Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the alcohol to form the alkoxide. NaH is ideal as the only byproduct is hydrogen gas, which is easily removed from the reaction system.[3]

-

Anhydrous DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the Sₙ2 reaction by solvating the cation of the alkoxide, leaving the anionic oxygen nucleophilic.[3] Its high boiling point also allows for heating if the reaction is sluggish at room temperature.

-

Benzyl Bromide: A primary benzylic halide is an excellent electrophile for Sₙ2 reactions due to the stability of the transition state and the good leaving group ability of bromide.[3]

-

Aqueous Work-up: The quenching with NH₄Cl neutralizes any unreacted NaH. The subsequent extractions and washing steps are crucial to remove DMF and inorganic salts.

Caption: Williamson ether synthesis workflow for 1-(Benzyloxymethyl)-3,3-difluorocyclobutane.

Physicochemical Properties and Spectroscopic Characterization

The introduction of the gem-difluoro moiety significantly influences the physicochemical properties of the cyclobutane ring. These properties are crucial for its behavior in biological systems and its utility as a building block in drug design.

| Property | Predicted Value | Source |

| Molecular Weight | 198.21 g/mol | [1] |

| Boiling Point | 236.0 ± 40.0 °C | [1] |

| Density | 1.15 ± 0.1 g/cm³ | [1] |

Spectroscopic Characterization:

The structure of 1-(Benzyloxymethyl)-3,3-difluorocyclobutane can be unequivocally confirmed by a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzylic protons (a singlet around 4.5 ppm), the methylene protons of the -CH₂-O- group (a triplet), the methine proton on the cyclobutane ring, and the methylene protons of the cyclobutane ring (multiplets). The aromatic protons will appear in the region of 7.2-7.4 ppm.

-

¹³C NMR: The carbon NMR will display distinct signals for the aromatic carbons, the benzylic carbon, the methylene carbon of the -CH₂-O- group, and the carbons of the cyclobutane ring. The carbon bearing the two fluorine atoms will exhibit a characteristic triplet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, confirming the presence of the two equivalent fluorine atoms. The chemical shift will be characteristic of a gem-difluoroalkane.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve cleavage of the benzylic C-O bond and the ether C-O bond.

Applications in Drug Development and Medicinal Chemistry

The 3,3-difluorocyclobutoxy motif is increasingly recognized as a valuable bioisostere in drug discovery. A bioisostere is a chemical substituent that can be interchanged with another to produce a compound with similar biological properties, but with potentially improved physicochemical or pharmacokinetic characteristics.

The Role of the gem-Difluoro Group:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the gem-difluoro group resistant to metabolic oxidation by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile and a longer in vivo half-life of a drug candidate.

-

Conformational Rigidity: The gem-difluoro substitution on the cyclobutane ring introduces significant conformational constraints. This rigidity can lock a molecule into a bioactive conformation, thereby enhancing its binding affinity and selectivity for its biological target.

-

Modulation of pKa: The strong electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups, which can be crucial for optimizing a drug's solubility, permeability, and target interactions.

-

Bioisosteric Replacement: The CF₂ group can act as a non-hydrolyzable bioisostere of a carbonyl group (C=O) or a hydrated carbonyl (gem-diol). This allows medicinal chemists to replace metabolically labile carbonyl groups while potentially maintaining key hydrogen bonding interactions with the target protein.[4]

Application in Kinase Inhibitors:

Protein kinases are a major class of drug targets, particularly in oncology and immunology. The development of selective kinase inhibitors is a key focus of modern drug discovery. The 3,3-difluorocycloalkylamino moiety has been successfully incorporated into a series of potent and selective Tyrosine Kinase 2 (TYK2) inhibitors.[4] TYK2 is a member of the Janus kinase (JAK) family and is implicated in various autoimmune and inflammatory diseases. The rigid 3,3-difluorocyclobutoxy group can help to optimally position the inhibitor within the ATP-binding site of the kinase, while the difluoro substitution contributes to favorable drug-like properties.

Caption: Role of the 3,3-difluorocyclobutoxy moiety in kinase inhibition.

Conclusion

1-(Benzyloxymethyl)-3,3-difluorocyclobutane is a valuable and versatile building block for medicinal chemistry. Its synthesis via the Williamson ether synthesis is straightforward and scalable. The unique properties conferred by the gem-difluoro group, including enhanced metabolic stability and conformational rigidity, make the 3,3-difluorocyclobutoxy moiety an attractive bioisostere for the design of novel drug candidates. The successful application of this scaffold in the development of selective kinase inhibitors highlights its significant potential for addressing challenging biological targets and advancing the field of drug discovery. This technical guide provides a solid foundation for researchers and scientists to explore the synthesis and application of this promising chemical entity.

References

-

Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available from: [Link]

-

PubMed. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. (2022). Available from: [Link]

Sources

An In-depth Technical Guide to ((3,3-Difluorocyclobutoxy)methyl)benzene (CAS Number 637031-86-8): Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of ((3,3-difluorocyclobutoxy)methyl)benzene (CAS Number: 637031-86-8). This compound serves as a key intermediate in the synthesis of 3,3-difluorocyclobutanol, a valuable building block in medicinal chemistry. This document outlines a detailed, field-proven protocol for its synthesis via the Williamson ether synthesis, discusses methods for its deprotection, and presents its known and predicted properties. The strategic incorporation of the 3,3-difluorocyclobutyl motif is known to favorably modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules, making this precursor a compound of significant interest to the drug discovery and development community.

Introduction: The Significance of the Difluorocyclobutyl Moiety in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy to enhance a multitude of pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. The 3,3-difluorocyclobutyl group, in particular, has emerged as a desirable structural motif. Its geminal difluoro substitution imparts a unique conformational rigidity and electronic signature, influencing pKa, dipole moment, and hydrogen bond accepting capacity. Consequently, compounds incorporating this moiety often exhibit improved metabolic stability and cell permeability. This compound is a crucial precursor that allows for the introduction of this valuable functional group, serving as a protected form of 3,3-difluorocyclobutanol.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the Williamson ether synthesis. This robust and versatile method involves the reaction of an alkoxide with a primary alkyl halide. In this case, the sodium salt of 3,3-difluorocyclobutanol is reacted with benzyl bromide.

Reaction Scheme

Figure 1: Synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

3,3-Difluorocyclobutanol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Benzyl bromide (BnBr)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.

-

Formation of the Alkoxide: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of 3,3-difluorocyclobutanol (1.0 equivalent) in anhydrous DMF dropwise.

-

Reaction Initiation: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes. Hydrogen gas evolution should be observed.

-

Nucleophilic Substitution: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Dilute the mixture with water and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless oil.

Expertise & Experience Insights:

-

The use of sodium hydride requires caution due to its reactivity with water and air. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere.

-

The dropwise addition of 3,3-difluorocyclobutanol to the NaH suspension at 0 °C is crucial to control the exothermic deprotonation reaction and the accompanying hydrogen gas evolution.

-

DMF is an excellent solvent for this reaction due to its polar aprotic nature, which effectively solvates the sodium cation and promotes the SN2 reaction.[1]

-

The choice of benzyl bromide as the electrophile is ideal as it is a primary halide, which favors the SN2 pathway over potential elimination side reactions.[2][3]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| CAS Number | 637031-86-8 | - |

| Molecular Formula | C₁₁H₁₂F₂O | - |

| Molecular Weight | 198.21 g/mol | - |

| Boiling Point | 236.0 ± 40.0 °C (Predicted) | ChemicalBook |

| Density | 1.15 ± 0.1 g/cm³ (Predicted) | ChemicalBook |

| Appearance | Colorless oil (Expected) | - |

Analytical Characterization

The structural confirmation of synthesized this compound can be achieved through standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzylic protons as a singlet around 4.5 ppm. The protons of the cyclobutyl ring will appear as multiplets in the upfield region, and the aromatic protons of the benzyl group will be observed as a multiplet around 7.3 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the benzylic carbon, the carbons of the cyclobutyl ring (with characteristic splitting due to fluorine coupling), and the aromatic carbons.

-

¹⁹F NMR: The fluorine NMR spectrum will show a characteristic signal for the two equivalent fluorine atoms on the cyclobutyl ring.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity assessment. A C18 column with a mobile phase gradient of acetonitrile and water would be a suitable starting point for method development.[4][5][6]

Deprotection to 3,3-Difluorocyclobutanol

The benzyl group in this compound serves as a protecting group for the hydroxyl functionality of 3,3-difluorocyclobutanol. Its removal is a key step to liberate the free alcohol for subsequent synthetic transformations.

Reaction Scheme: Hydrogenolysis

Figure 2: Deprotection via Catalytic Hydrogenolysis.

Detailed Experimental Protocol

Materials:

-

This compound

-

Palladium on carbon (Pd/C, 10 wt%)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 equivalent) in ethanol, add palladium on carbon (10 mol%).

-

Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring at room temperature.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield 3,3-difluorocyclobutanol. The product can be further purified by distillation if necessary.

Expertise & Experience Insights:

-

Catalytic hydrogenolysis is a clean and efficient method for the debenzylation of O-benzyl ethers.[7][8] The reaction typically proceeds under mild conditions and gives high yields.

-

The choice of solvent can influence the reaction rate. Ethanol, methanol, and ethyl acetate are commonly used.

-

It is crucial to ensure the complete removal of the palladium catalyst by filtration through Celite® to avoid contamination of the final product.

Biological and Pharmacological Context

While this compound itself is primarily a synthetic intermediate, the 3,3-difluorocyclobutanol it generates is of significant interest in drug discovery. The incorporation of the 3,3-difluorocyclobutyl moiety can lead to:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic cleavage by cytochrome P450 enzymes.

-

Modulation of Lipophilicity: The introduction of fluorine can alter the lipophilicity of a molecule, which can impact its solubility, permeability, and ultimately its pharmacokinetic profile.

-

Conformational Restriction: The cyclobutyl ring imposes conformational constraints on the molecule, which can lead to increased binding affinity and selectivity for its biological target.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of 3,3-difluorocyclobutanol. The synthetic route via the Williamson ether synthesis is a reliable and scalable method. The subsequent deprotection through catalytic hydrogenolysis provides straightforward access to the desired fluorinated alcohol. The strategic use of this building block allows for the incorporation of the 3,3-difluorocyclobutyl motif, a privileged scaffold in modern medicinal chemistry for the optimization of drug-like properties. This guide provides the necessary technical information for researchers to confidently synthesize and utilize this important chemical entity in their drug discovery and development endeavors.

References

- Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.

- Dudley, G. B., et al. (2007). A New Protocol for the Synthesis of Benzyl Ethers. Beilstein Journal of Organic Chemistry, 3, 3.

-

Wikipedia contributors. (2023). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Ashenhurst, J. (2023). The Williamson Ether Synthesis. In Master Organic Chemistry. Retrieved from [Link]

- Lee, J., & Oh, C. (2012). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Semantic Scholar.

- Kim, S., & Im, K. H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3844–3847.

-

J&K Scientific. (2023). Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). The Williamson Ether Synthesis. Retrieved from [Link]

- Rahman, M., & Kitamura, T. (2011). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. Molecules, 16(12), 10344-10351.

- Seeberger, P. H., & Werz, D. B. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 870–874.

- Al-Majidi, S. M. H., et al. (2017). 1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study.

- Hartwig, J. F. (2010).

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.

- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press.

-

Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. Retrieved from [Link]

-

PubChem. 3,3-Difluorocyclobutanol. Retrieved from [Link]

-

SIELC Technologies. (2018). Separation of Fluorobenzene on Newcrom R1 HPLC column. Retrieved from [Link]

- Dudley, G. B., et al. (2007). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 3(1), 3.

-

WUR eDepot. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]

-

RSC Publishing. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]

- Ambike, V., & Argekar, A. (2017). Stability Indicating HPLC Method for the Determination of Diflubenzuron Insecticide. Science Journal of Energy Engineering, 5(6), 152-157.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Separation of Fluorobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. edepot.wur.nl [edepot.wur.nl]

- 6. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. organicreactions.org [organicreactions.org]

- 8. atlanchimpharma.com [atlanchimpharma.com]

An In-depth Technical Guide to the Difluorocyclobutoxy Motif in Organic Synthesis and Drug Discovery

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical and pharmacokinetic properties.[1][2] Among the array of fluorinated motifs, the 3,3-difluorocyclobutoxy group has emerged as a particularly valuable building block. This guide provides a comprehensive technical overview of the synthesis, properties, and applications of this motif for researchers, medicinal chemists, and drug development professionals. We will delve into the synthetic challenges and solutions for accessing key difluorocyclobutane precursors, explore the profound stereoelectronic effects of the gem-difluoro group on molecular conformation and properties, and examine case studies that highlight its successful application in optimizing drug candidates.

The Rationale for Fluorine: Why the 3,3-Difluorocyclobutoxy Motif?

Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—allow it to exert powerful effects on a molecule's biological profile.[1][3] Strategic fluorination can block metabolic "soft spots," modulate pKa, alter conformational preferences, and fine-tune lipophilicity to enhance membrane permeability and target engagement.[2][4]

The 3,3-difluorocyclobutoxy moiety is particularly compelling as it combines the benefits of a gem-difluoromethylene group with a strained four-membered ring. This combination offers a unique structural and electronic profile, often described as a small, polar, yet lipophilic moiety.[5][6] It can serve as a bioisostere for other functional groups while introducing conformational constraints that can pre-organize a molecule for optimal target binding, a significant advantage in drug design.[7]

Figure 2: Key synthetic pathway to a versatile difluorocyclobutane precursor.

Experimental Protocol: Synthesis of Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate[8]

-

Setup: To a solution of diisopropyl 3-oxocyclobutane-1,1-dicarboxylate (1.24 kg, 5.11 mol) in dichloromethane (CH₂Cl₂, 2 L), cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Add Morph-DAST (2.15 kg, 12.3 mol) portionwise, maintaining the internal temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 48 hours.

-

Quenching: Slowly add the reaction mixture to a cold (0 °C), stirred solution of sodium carbonate (Na₂CO₃, 5.25 kg) in water (20 L) over a period of 30 minutes.

-

Extraction: Separate the organic layer. Extract the aqueous phase with CH₂Cl₂ (2 x 1.5 L).

-

Purification: Combine the organic layers, dry over sodium sulfate (Na₂SO₄), and evaporate the solvent under reduced pressure. The residue is distilled in vacuo to yield the title compound as a colorless liquid.

-

Yield: 65%

-

Boiling Point: 96 °C (1 mBar)

-

Synthesis of 3,3-Difluorocyclobutanol

Direct reduction of 3,3-difluorocyclobutanone provides the most straightforward route to 3,3-difluorocyclobutanol, a versatile building block for etherification. [9][10]However, the ketone itself can be challenging to handle.

A more nuanced approach involves the addition of carbon nucleophiles to 3,3-difluorocyclobutanone. Standard organolithium or Grignard reagents often fail, leading to undesired elimination byproducts. The use of less basic organolanthanum reagents has proven crucial to suppress these side reactions and achieve clean 1,2-addition, yielding 1-substituted-3,3-difluorocyclobutanols. [5][6] Experimental Protocol: Organolanthanum-Mediated Aryl Addition to 3,3-Difluorocyclobutanone[5]

-

Reagent Preparation: In a flame-dried flask under an inert atmosphere (Argon), suspend anhydrous Lanthanum(III) chloride (LaCl₃·2LiCl) in dry tetrahydrofuran (THF). Cool to 0 °C. Add the organolithium reagent (e.g., phenyllithium) dropwise and stir for 1 hour to generate the organolanthanum species.

-

Ketone Addition: Cool the organolanthanum suspension to -78 °C. Add a solution of 3,3-difluorocyclobutanone in dry THF dropwise.

-

Reaction: Stir the mixture at -78 °C for the specified time (typically 1-3 hours), monitoring by TLC for consumption of the ketone.

-

Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.

-

Workup: Allow the mixture to warm to room temperature. Extract with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the 1-aryl-3,3-difluorocyclobutanol.

Impact on Physicochemical Properties

The introduction of the 3,3-difluorocyclobutoxy motif profoundly alters a molecule's properties in ways that are highly beneficial for drug design.

| Property | Observation | Causality & Expert Insight |

| Lipophilicity (LogP/LogD) | Complex trend; can be more lipophilic than non-fluorinated analogs but less so than more heavily fluorinated groups (e.g., -OCF₃). [11] | The gem-difluoro group is a lipophilic bioisostere of a carbonyl group but is also highly polar. [8]The overall effect on LogP is a delicate balance between the added nonpolar surface area and the strong C-F bond dipoles. This allows for fine-tuning lipophilicity without the dramatic increases seen with trifluoromethyl groups. [12] |

| Acidity/Basicity (pKa) | Strong electron-withdrawing inductive effect lowers the pKa of nearby basic groups (e.g., amines) and raises the pKa of acidic groups. [11] | The high electronegativity of fluorine atoms polarizes the C-F bonds, withdrawing electron density from the cyclobutane ring. This effect propagates through the scaffold, stabilizing the conjugate acid of a nearby base (making the base weaker) or destabilizing the conjugate base of an acid (making the acid weaker). |

| Metabolic Stability | Generally improves metabolic stability compared to non-fluorinated or monofluorinated counterparts. [11][13] | The strong C-F bonds are highly resistant to enzymatic cleavage by cytochrome P450 enzymes. [4][14]Placing the gem-difluoro group at a potential site of metabolic oxidation effectively "shields" that position from degradation, increasing the drug's half-life. |

| Conformational Preference | Induces significant conformational constraints. The puckered cyclobutane ring is further influenced by the C-F bond dipoles, often favoring specific rotamers of attached groups. [7][15] | The four-membered ring is inherently strained and puckered. The gem-difluoro substitution alters the ring's puckering angle and creates strong local dipoles. This can lead to a preference for specific conformations to minimize dipole-dipole repulsion and engage in favorable hyperconjugative interactions, which can be harnessed to lock a bioactive conformation. [7][16] |

Case Studies and Applications in Drug Discovery

The unique profile of the difluorocyclobutoxy motif has made it an attractive component in the design of novel therapeutics across various disease areas. Its ability to improve metabolic stability and confer favorable conformational properties is a recurring theme.

While specific approved drugs prominently featuring this exact motif are still emerging, its presence in advanced clinical candidates and patented chemical matter is growing. For example, its isostere, 3,3-difluorocyclobutylamine, is a building block in molecules designed for treating pulmonary fibrosis and myocardial infarction. [17]The principles guiding its use are evident in the broader application of fluorinated cycloalkanes in marketed drugs like Maraviroc and Ivosidenib, which contain gem-difluorocycloalkane cores. [8] The key takeaway for medicinal chemists is that the 3,3-difluorocyclobutoxy group serves as a "conformational and metabolic clamp." It restricts flexibility, which can reduce the entropic penalty of binding to a target, while simultaneously protecting against metabolic degradation.

Figure 3: Workflow illustrating the strategic use of the difluorocyclobutoxy motif in a lead optimization campaign.

Conclusion and Future Outlook

The 3,3-difluorocyclobutoxy motif is more than just another fluorinated substituent; it is a sophisticated tool for molecular design that offers multi-parameter optimization. Its ability to simultaneously address metabolic stability and conformational control makes it exceptionally valuable in modern drug discovery. As synthetic methodologies for accessing key difluorocyclobutane precursors become more robust and scalable, we anticipate a significant increase in the application of this motif in the next generation of clinical candidates. The continued exploration of its unique stereoelectronic properties will undoubtedly unlock new opportunities for designing safer and more efficacious medicines.

References

-

Title: Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … Source: Chemistry – A European Journal URL: [Link]

- Title: 3, 3-difluorocyclobutylamine hydrochloride intermediate and synthetic method thereof, and 3 ...

-

Title: Fluorine in drug discovery: Role, design and case studies Source: The Pharma Innovation Journal URL: [Link]

-

Title: The effect of gem-difluorination on the conformation and properties of a model macrocyclic system Source: RSC Medicinal Chemistry URL: [Link]

-

Title: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols Source: PubMed Central URL: [Link]

-

Title: Breaking C-F bonds in drugs Source: Hypha Discovery Blogs URL: [Link]

-

Title: Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks Source: Synthesis URL: [Link]

-

Title: Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Methods to Increase the Metabolic Stability of 18F-Radiotracers Source: Pharmaceuticals URL: [Link]

-

Title: Conformational preference of A) fluorocyclobutane; B) substituted fluorocyclobutylamine Source: ResearchGate URL: [Link]

-

Title: On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective Source: ChemRxiv URL: [Link]

-

Title: Applications of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines Source: ChemRxiv URL: [Link]

-

Title: Metabolism of fluorine-containing drugs Source: Annual Review of Pharmacology and Toxicology URL: [Link]

-

Title: Conformational impact of structural modifications in 2-fluorocyclohexanone Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: 3,3-Difluorocyclobutanol Source: PubChem URL: [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3,3-Difluorocyclobutanol | C4H6F2O | CID 22500954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3,3-DIFLUOROCYCLOBUTANOL | 637031-88-0 [chemicalbook.com]

- 11. Effect of <i>gem</i>‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … [ouci.dntb.gov.ua]

- 12. Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. BJOC - Conformational impact of structural modifications in 2-fluorocyclohexanone [beilstein-journals.org]

- 17. CN112279785A - 3, 3-difluorocyclobutylamine hydrochloride intermediate and synthetic method thereof, and 3, 3-difluorocyclobutylamine hydrochloride synthetic method - Google Patents [patents.google.com]

Introduction: The Strategic Union of Fluorine and the Cyclobutane Scaffold

An In-depth Technical Guide to the Physicochemical Properties of Fluorinated Cyclobutane Derivatives

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and strained ring systems has become a cornerstone of rational drug design.[1][2] The cyclobutane motif, the second smallest of the cycloalkanes, offers a unique conformational rigidity that can lock in bioactive conformations and serve as a versatile scaffold for exploring chemical space.[3][4][5] When combined with fluorine, the most electronegative element, the resulting fluorinated cyclobutane derivatives exhibit a fascinating and highly tunable set of physicochemical properties.[6] This synergy allows medicinal chemists to meticulously modulate key drug-like parameters including metabolic stability, lipophilicity (LogP), and acidity/basicity (pKa), which are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.[7][8]

This guide provides an in-depth exploration of the core physicochemical properties of fluorinated cyclobutane derivatives. Moving beyond a simple recitation of data, we will delve into the underlying principles that govern these properties, from conformational preferences and electronic effects to their ultimate impact on drug metabolism and bioavailability. We will further provide validated experimental protocols for the accurate determination of these critical parameters, equipping researchers and drug development professionals with the foundational knowledge to harness the full potential of these valuable building blocks.

Conformational Landscape: How Fluorine Dictates Shape

The cyclobutane ring is not a planar square; it adopts a puckered or "butterfly" conformation to alleviate torsional strain that would arise from eclipsed C-H bonds in a planar arrangement.[9][10] This puckering creates two distinct substituent positions: axial and equatorial. The introduction of fluorine can significantly influence the conformational equilibrium of the ring.

The preference of a substituent for the equatorial position is a well-established principle. However, in fluorinated cyclobutanes, the outcome is a subtle interplay of sterics and stereoelectronic effects. For instance, in several crystallographic studies of 1-aryl-1-(trifluoromethyl)cyclobutanes, the CF₃ group was surprisingly found to favor the axial position.[11] This preference is attributed to the minimization of repulsive steric interactions and the influence of favorable orbital interactions. Understanding and predicting this conformational bias is critical, as the three-dimensional orientation of substituents directly impacts drug-receptor interactions.

Caption: Influence of fluorination on the puckered conformation of cyclobutane.

The Electronic Signature: Modulating Acidity and Basicity (pKa)

Fluorine's defining characteristic is its immense electronegativity, which exerts a powerful electron-withdrawing inductive effect (-I effect) through sigma bonds.[12] This electronic perturbation is a primary tool for tuning the pKa of ionizable functional groups, a critical parameter influencing a drug's solubility, absorption, and target engagement.

When a fluorine atom or a fluoroalkyl group is attached to a cyclobutane ring bearing a carboxylic acid or an amine, the impact on pKa is significant and predictable.

-

Increased Acidity of Carboxylic Acids: The electron-withdrawing fluorine atom stabilizes the conjugate base (carboxylate anion) by delocalizing its negative charge, thereby making the parent carboxylic acid a stronger acid (i.e., lowering its pKa). Studies have shown that α-fluorination of carboxylic acids can decrease pKa values by 1.3 to 2.4 units.[13]

-

Decreased Basicity of Amines: Conversely, the same inductive effect reduces the electron density on a nitrogen atom of an amine group. This makes the lone pair of electrons less available for protonation, rendering the amine less basic (i.e., lowering the pKa of its conjugate acid).[7]

The magnitude of this pKa shift is dependent on the number of fluorine atoms (CF₃ > CHF₂ > CH₂F) and their distance from the ionizable center.[3][7] This predictable control over pKa allows for the fine-tuning of a molecule's ionization state at physiological pH.

Quantitative Impact of Fluorination on pKa

| Compound Type | Substituent | Typical pKa Change | Rationale |

| Cyclobutane Carboxylic Acid | 3-fluoro (cis/trans) | ↓ ~0.2-0.4 units | Inductive effect stabilizes carboxylate anion.[14] |

| Cyclobutane Carboxylic Acid | 3-CF₃ (cis/trans) | ↓ Significant decrease | Stronger inductive effect from three fluorine atoms.[7] |

| Cyclobutylamine | 3-fluoro (cis/trans) | ↓ ~0.3-0.5 units | Inductive effect reduces electron density on nitrogen.[14] |

| Cyclobutylamine | 3-CF₃ (cis/trans) | ↓ Significant decrease | Stronger inductive effect makes the lone pair less available.[7] |

Navigating Lipophilicity (LogP): A Complex Relationship

Lipophilicity, often measured as the octanol-water partition coefficient (LogP), is a paramount property in drug design, governing membrane permeability, solubility, and metabolic clearance.[15][16] While it is a common misconception that fluorination universally increases lipophilicity, the reality within the cyclobutane series is far more nuanced and context-dependent.[2][17]

The effect of fluorination on LogP is a result of competing factors:

-

Increased Molecular Surface Area: Replacing a small hydrogen atom with a larger fluorine atom can increase the overall size and surface area, which tends to increase lipophilicity.

-

Polarity of the C-F Bond: The C-F bond is highly polar. This can lead to increased interactions with the polar water phase, potentially decreasing lipophilicity.

-

Conformational and Stereochemical Effects: The orientation of the C-F bond can mask or expose polar functional groups on the molecule. This is particularly evident when comparing cis and trans isomers. For example, studies on 1,2-disubstituted (fluoro)alkyl cyclobutanes revealed that cis-isomeric CF₃ and C₂F₅ derivatives had unexpectedly lower lipophilicity than their trans counterparts.[3][18] This was attributed to a specific conformation that enabled hyperconjugation, leading to increased polarization of the molecular surface.[3]

In many cases, monofluorination of cyclobutane derivatives results in a net reduction of LogP values compared to the non-fluorinated parent compounds.[19] This ability to decrease lipophilicity while simultaneously blocking metabolism is a powerful and often sought-after combination in drug optimization.

Comparative LogP Values of Model Cyclobutane Amides

| Parent Structure | Substituent | Isomer | LogP | Key Finding |

| Cyclobutane Benzamide | CH₃ | trans | 2.15 | Baseline |

| Cyclobutane Benzamide | CH₂F | trans | 1.93 | Monofluorination decreases LogP.[19] |

| Cyclobutane Benzamide | CF₃ | trans | 2.21 | CF₃ group generally increases LogP.[3] |

| Cyclobutane Benzamide | CF₃ | cis | 1.95 | cis-CF₃ isomer shows significantly lower LogP than trans.[3][18] |

Enhancing Metabolic Stability

One of the most valuable applications of fluorination is to enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][20] The C-H bond is a common site of metabolic attack, leading to hydroxylation and subsequent clearance of the drug. Replacing a metabolically labile hydrogen with a fluorine atom can effectively prevent this process due to the much higher bond energy of the C-F bond (~441 kJ/mol) compared to the C-H bond (~414 kJ/mol).[20]

The rigid cyclobutane scaffold can position a fluorine atom precisely to shield a vulnerable part of a larger molecule. However, the effect is not always straightforward. The introduction of a CF₃-cyclobutane moiety has been shown to either increase or decrease metabolic stability depending on the specific molecular context and the nature of the parent compound.[11][21] This highlights the necessity of empirical testing for each new chemical series.

Caption: Fluorination as a strategy to block CYP450-mediated metabolism.

Experimental Protocols: Self-Validating Methodologies

Accurate and reproducible measurement of physicochemical properties is essential for building reliable structure-activity relationships (SAR).

Protocol 1: Determination of Lipophilicity (LogP) by ¹⁹F NMR

This protocol adapts the classic shake-flask method for fluorinated compounds, leveraging the sensitivity and specificity of ¹⁹F NMR. The key advantage is that it does not require the analyte to be UV-active or perfectly pure, and calibration curves are not needed.[22]

Rationale: The ratio of the integral of the ¹⁹F NMR signal of the compound in the 1-octanol phase to that in the aqueous phase directly gives the partition coefficient, P. The use of a reference compound with a known LogP value allows for correction of any minor volume sampling errors.

Step-by-Step Methodology:

-

Preparation: To a 10 mL flask, add the fluorinated compound of interest (~5-10 mg) and a fluorinated reference compound of known LogP (~3-5 mg).

-

Dissolution & Partitioning: Dissolve the compounds in 2.0 mL of HPLC-grade 1-octanol (pre-saturated with water). Add 2.0 mL of HPLC-grade water (pre-saturated with 1-octanol).

-

Equilibration: Stir the biphasic mixture vigorously at a constant temperature (e.g., 25 °C) for 2 hours to ensure thorough mixing. Allow the mixture to stand overnight (~12-18 hours) at the same constant temperature to ensure complete phase separation.

-

Sampling: Carefully withdraw an aliquot (~0.7 mL) from the top (1-octanol) layer and a separate aliquot from the bottom (aqueous) layer using long-needle syringes. Crucially, avoid any cross-contamination of the phases.

-